![molecular formula C10H9NO4S B2701161 4-[(Cyanomethanesulfonyl)methyl]benzoic acid CAS No. 851468-10-5](/img/structure/B2701161.png)

4-[(Cyanomethanesulfonyl)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

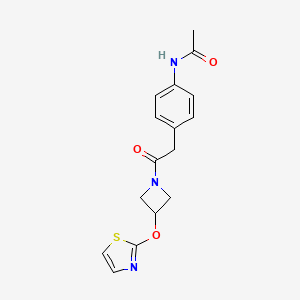

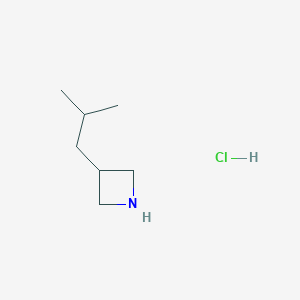

“4-[(Cyanomethanesulfonyl)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol . It is offered by various suppliers for research and development purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a cyanomethanesulfonyl methyl group attached to the fourth carbon of the benzene ring . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Drug Discovery and Development

- EP1 Receptor Selective Antagonists : Research on analogs of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid revealed their potential as functional PGE2 antagonists selective for the EP1 receptor subtype. These compounds demonstrated optimized antagonist activity and some exhibited in vivo effects, indicating their potential in drug discovery and development processes (Naganawa et al., 2006).

Organic Synthesis

- Electrooxidation for Drug Synthesis : A method for preparing 4-(Di-n-propylsulfamyl)benzoic acid, a significant pharmaceutical compound, via electrochemical means was described. This process converts the methyl group of 4-(Di-n-propylsulfamyl)toluene to carboxylate under mild conditions, avoiding the use of corrosive reagents and enhancing safety and environmental compatibility (Michman & Weiss, 1990).

Catalysis and Material Science

- Ionic Liquids for Biodiesel Production : A study on ionic liquids (ILs) synthesized from 1,4-sultone and benzimidazolium-based ILs with 4-(Cyanomethyl)benzoic acid as an acceptor group highlighted their use in biodiesel production from waste cooking oil. These ILs displayed excellent catalytic efficiency, contributing to higher biodiesel yields and indicating their potential in renewable energy applications (Ullah et al., 2017).

Novel Synthesis Methods

- Synthesis of Heterocyclic Compounds : Research into the synthesis of heterocyclic azlactone derivatives and imidazolinone derivatives from p-methyl benzoic acid for antimicrobial activity demonstrated the versatility of these compounds in creating novel organic molecules with potential biological activities (Mistry & Desai, 2005).

Antioxidant Activity

- Antioxidant Compounds : The preparation of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) and their evaluation for antioxidant activity shed light on the potential of sulfonamide derivatives as antioxidants. Compounds with methoxy substituents on aromatic rings, in particular, showed greater antioxidant activity, underscoring the importance of structural features in determining biological activity (Lavanya, Padmavathi, & Padmaja, 2014).

Propriétés

IUPAC Name |

4-(cyanomethylsulfonylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-5-6-16(14,15)7-8-1-3-9(4-2-8)10(12)13/h1-4H,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKMKJXCJYKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)CC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2701078.png)

![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2701089.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2701092.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2701093.png)

![[2-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2701095.png)

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)

![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)